molecular formula C15H14BrF2NO2 B3853133 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline

Cat. No.: B3853133
M. Wt: 358.18 g/mol
InChI Key: BQNZTVBXZBOMEE-UHFFFAOYSA-N
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Description

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline is an organic compound characterized by the presence of bromine, methoxy, and difluoro groups attached to an aniline backbone

Chemical Reactions Analysis

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline can be compared with other similar compounds, such as:

  • 5-bromo-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
  • 5-bromo-2-methyl-2-pentene

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties .

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF2NO2/c1-20-14-7-15(21-2)11(16)5-9(14)8-19-10-3-4-12(17)13(18)6-10/h3-7,19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNZTVBXZBOMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2=CC(=C(C=C2)F)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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